molecular formula C18H18BrNO2 B8383678 5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Cat. No. B8383678
M. Wt: 360.2 g/mol
InChI Key: SOCXXMMYGILNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]-3,3-dimethylisoindol-1-one

InChI

InChI=1S/C18H18BrNO2/c1-18(2)16-10-13(19)6-9-15(16)17(21)20(18)11-12-4-7-14(22-3)8-5-12/h4-10H,11H2,1-3H3

InChI Key

SOCXXMMYGILNTO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (130 mg, 60% dispersion in mineral oil, 3.2 mmol) and tetra-nbutylammonium iodide (243 mg, 0.68 mmol) in THF (20 mL) is stirred at rt and a solution of 5-bromo-2,3-dihydroisoindol-1-one (675 mg, 3.2 mmol) in THF (20 mL) and DMF (4 mL) is added. After 75 min 4-methoxybenzyl bromide (460 μL, 3.2 mmol) is added and stirring is continued for 4 h. Sodium hydride (635 mg, 60% dispersion in mineral oil, 15.9 mmol) is then added and stirring is continued for 30 min before iodomethane (1.19 mL, 19 mmol) is added and the mixture heated to 70° C. for 30 min. After cooling, NH4Cl (sat. aq.) is added and the mixture is diluted with ethyl acetate (120 mL). The layers are separated, the organic phase is dried over MgSO4 and the solvents removed under reduced pressure. The residue is purified by silica chromatography, eluting with 5% to 10% ethyl acetate in petroleum ether to afford the title compound as a yellow oil (640 mg, 1.78 mmol).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
675 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
635 mg
Type
reactant
Reaction Step Five
Quantity
1.19 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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